molecular formula C26H34N2O13 B019733 4-Methyl-umbelliferyl-N-acetyl-chitobiose CAS No. 53643-12-2

4-Methyl-umbelliferyl-N-acetyl-chitobiose

Cat. No.: B019733
CAS No.: 53643-12-2
M. Wt: 582.6 g/mol
InChI Key: UPSFMJHZUCSEHU-JYGUBCOQSA-N
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Description

4-Methyl-umbelliferyl-N-acetyl-chitobiose is a synthetic fluorogenic substrate used primarily in biochemical assays. It is a derivative of chitobiose, a disaccharide composed of two N-acetylglucosamine units, and is linked to a 4-methylumbelliferyl group. This compound is known for its ability to release a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various scientific research applications .

Mechanism of Action

Target of Action

The primary target of 4-Methyl-umbelliferyl-N-acetyl-chitobiose is Lysozyme C , a human enzyme . Lysozyme C plays a crucial role in the immune system, where it functions as an antibacterial enzyme.

Mode of Action

This compound is a fluorogenic substrate for chitinases and chitobiosidases . It interacts with these enzymes, which cleave the compound to release the fluorescent moiety 4-Methylumbelliferone (4-MU) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .

Biochemical Pathways

The compound is involved in the biochemical pathways related to the degradation of chitin, a long-chain polymer of N-acetylglucosamine, a derivative of glucose. When this compound is cleaved by chitinases and chitobiosidases, it releases 4-MU, indicating the presence and activity of these enzymes .

Result of Action

The cleavage of this compound by chitinases and chitobiosidases results in the release of the fluorescent moiety 4-MU . This fluorescence can be detected and measured, providing a quantitative readout of enzyme activity.

Action Environment

The action of this compound is influenced by environmental factors such as pH. The fluorescence of the released 4-MU is pH-dependent, with different excitation maxima at low and high pH . This suggests that the efficacy and stability of the compound, and thus its ability to act as a substrate for chitinases and chitobiosidases, may vary depending on the pH of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-umbelliferyl-N-acetyl-chitobiose typically involves the glycosylation of 4-methylumbelliferone with N-acetylglucosamine derivatives. The reaction conditions often include the use of a glycosyl donor and acceptor, along with a suitable catalyst to facilitate the formation of the glycosidic bond. Common catalysts used in this process include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of automated synthesis equipment and rigorous purification techniques such as column chromatography and recrystallization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-umbelliferyl-N-acetyl-chitobiose is unique due to its specific structure, which allows it to be selectively cleaved by chitinases and N-acetylglucosaminidases. This specificity makes it an invaluable tool for studying these enzymes and their roles in various biological processes .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O13/c1-10-6-18(33)38-15-7-13(4-5-14(10)15)37-25-20(28-12(3)32)23(36)24(17(9-30)40-25)41-26-19(27-11(2)31)22(35)21(34)16(8-29)39-26/h4-7,16-17,19-26,29-30,34-36H,8-9H2,1-3H3,(H,27,31)(H,28,32)/t16-,17-,19-,20-,21-,22-,23-,24-,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSFMJHZUCSEHU-JYGUBCOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201881
Record name 4-Methylumbelliferyl-N,N-diacetylchitobioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53643-12-2
Record name 4-Methylumbelliferyl-N,N-diacetylchitobioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053643122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-methyl-umbelliferyl-N-acetyl-chitobiose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02759
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Methylumbelliferyl-N,N-diacetylchitobioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYLUMBELLIFERYL .BETA.-D-NN'-DIACETYLCHITOBIOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYW68VG2T6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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